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Compound of Interest

Compound Name: N,N'-bis(3-acetylphenyl)thiourea

Cat. No.: B11958022 Get Quote

Researchers, scientists, and drug development professionals are advised that a

comprehensive search of publicly available scientific literature and crystallographic databases

has revealed no published crystal structure analysis for N,N'-bis(3-acetylphenyl)thiourea.

While the compound, also known as 1,3-bis(3-acetylphenyl)-2-thiourea, is commercially

available (CAS Number: 195525-93-0), its three-dimensional atomic arrangement in the solid

state has not been determined and deposited in accessible databases such as the Cambridge

Crystallographic Data Centre (CCDC) or the Crystallography Open Database (COD).

To provide a representative in-depth technical guide that adheres to the requested format, the

closely related and structurally characterized compound, 3-acetyl-1-phenylthiourea, will be

used as a surrogate. The following sections present a detailed analysis of its crystal structure,

experimental protocols, and molecular interactions, illustrating the type of information that

would be available for the original compound of interest had its structure been publicly

determined.

In-Depth Technical Guide: Crystal Structure
Analysis of 3-Acetyl-1-phenylthiourea
This guide details the synthesis, experimental procedures, and results of the single-crystal X-

ray diffraction analysis of 3-acetyl-1-phenylthiourea, a compound that serves as a valuable

analogue for understanding the structural properties of N-acylthiourea derivatives.
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The crystallographic data for 3-acetyl-1-phenylthiourea is summarized in the tables below. The

structure was resolved in the monoclinic space group P21/c, with two symmetry-independent

molecules in the asymmetric unit.[1][2][3]

Table 1: Crystal Data and Structure Refinement for 3-Acetyl-1-phenylthiourea[1][2][3]
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Parameter Value

Empirical Formula C₉H₁₀N₂OS

Formula Weight 194.25 g/mol

Temperature 296 K

Wavelength (Mo Kα) 0.71073 Å

Crystal System Monoclinic

Space Group P2₁/c

Unit Cell Dimensions

a 10.1911 (2) Å

b 22.5480 (4) Å

c 8.9736 (2) Å

α 90°

β 112.449 (1)°

γ 90°

Volume 1905.77 (7) Å³

Z 8

Calculated Density 1.354 Mg/m³

Absorption Coefficient 0.30 mm⁻¹

F(000) 816

Data Collection

Diffractometer Bruker Kappa APEXII CCD

Reflections Collected 16643

Independent Reflections 4679 [R(int) = 0.024]

Refinement

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11958022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Refinement Method Full-matrix least-squares on F²

Data / Restraints / Params 4679 / 0 / 228

Goodness-of-fit on F² 1.05

Final R indices [I>2σ(I)] R1 = 0.045, wR2 = 0.129

R indices (all data) R1 = 0.0616, wR2 = 0.1407

Table 2: Selected Hydrogen Bond Geometries (Å, °)[1]

Donor–
H···Accepto
r

D–H H···A D···A D–H···A
Symmetry
Code

N1–H1A···O1 0.86 1.97 2.662 (2) 136
Intramolecula

r

N3–H3A···O2 0.86 1.98 2.664 (2) 135
Intramolecula

r

N1–H1A···O2ⁱ 0.86 2.29 3.1418 (18) 171
x, -y+1/2,

z+1/2

N2–H2A···S2ⁱⁱ 0.86 2.51 3.3550 (18) 166 -x, -y, -z

N3–H3A···O1ⁱ 0.86 2.42 3.1418 (18) 142
x, -y+1/2, z-

1/2

N4–H4A···S1ⁱⁱ 0.86 2.57 3.4150 (18) 168 -x, -y, -z

C18–

H18B···S1ⁱⁱ
0.96 2.83 3.594 (3) 137 -x, -y, -z

Experimental Protocols
The synthesis of the title compound was achieved through a multi-step one-pot reaction.

Isothiocyanate Formation: Acetyl chloride (0.1 mol) was added dropwise to a stirred solution

of potassium thiocyanate (KSCN, 0.11 mol) in 50 ml of dry acetone. This in-situ reaction
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forms acetyl isothiocyanate.

Thiourea Synthesis: Aniline (0.1 mol) dissolved in 25 ml of dry acetone was slowly added to

the reaction mixture.

Reaction and Precipitation: The mixture was refluxed for 5-10 minutes. After reflux, the

mixture was poured into ice-cooled water, which resulted in the formation of a crude

precipitate.

Crystallization: The crude product was recrystallized from ethyl acetate to yield light green

prisms suitable for X-ray diffraction.

Data Collection: A single crystal of suitable dimensions (0.35 × 0.25 × 0.22 mm) was

mounted on a Bruker Kappa APEXII CCD diffractometer. Data were collected at 296 K using

graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). A multi-scan absorption

correction was applied using SADABS.

Structure Solution and Refinement: The structure was solved by direct methods using

SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97. Hydrogen atoms

were positioned geometrically (C–H = 0.93–0.96 Å, N–H = 0.86 Å) and refined using a riding

model.

Visualizations
The following diagrams illustrate the experimental workflow and the key molecular interactions

within the crystal structure of 3-acetyl-1-phenylthiourea.
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Experimental Workflow for 3-Acetyl-1-phenylthiourea.
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Key Hydrogen Bonding Interactions.

Discussion of the Crystal Structure
The crystal structure of 3-acetyl-1-phenylthiourea reveals two independent molecules in the

asymmetric unit, which differ slightly in their geometric conformation.[1][2] In both molecules,

the acetylthiourea fragment is nearly planar.[1] The dihedral angles between the phenyl ring

and the acetylthiourea moiety are 50.71 (6)° and 62.79 (6)° for the two molecules, respectively.

[2]

A significant feature of the molecular conformation is the presence of an intramolecular N—

H···O hydrogen bond, which forms a stable six-membered ring motif denoted as S(6) in graph-

set notation.[1][2] This interaction occurs between the amide hydrogen and the carbonyl

oxygen atom.

The crystal packing is dominated by a network of intermolecular hydrogen bonds. Molecules

are linked into a one-dimensional polymeric network extending along the direction.[1][2]

Specifically, N—H···S hydrogen bonds link molecules to form cyclic R²₂(8) motifs.[1][3]

Furthermore, N—H···O and N—H···S interactions together create larger R²₂(12) ring motifs,

contributing to the stability of the crystal lattice.[2] A C—H···S interaction is also observed,

further stabilizing the packing arrangement.[1] The intra- and intermolecular N—H···O

interactions are part of a three-center hydrogen bond system.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b11958022#crystal-structure-analysis-of-n-n-bis-3-
acetylphenyl-thiourea]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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